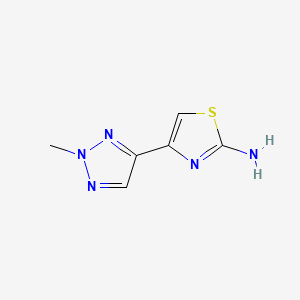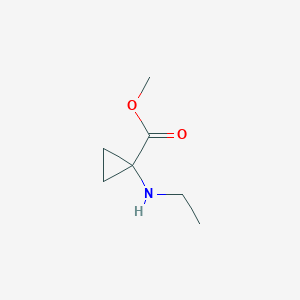
Methyl 1-(ethylamino)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(ethylamino)cyclopropane-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is a derivative of cyclopropane, a three-membered ring structure, which imparts significant strain and reactivity to the molecule. The presence of the ethylamino group further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(ethylamino)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with ethylamine. One common method includes the esterification of cyclopropane-1-carboxylic acid followed by the introduction of the ethylamino group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process, especially for compounds that may be sensitive to prolonged exposure to certain conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(ethylamino)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(ethylamino)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme interactions.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 1-(ethylamino)cyclopropane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, enzymes, or other chemical entities, leading to the observed effects. The ethylamino group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-aminocyclopropane-1-carboxylate: A structural analog with similar reactivity but different functional groups.
Ethyl 1-cyanocyclopropane-1-carboxylate: Another cyclopropane derivative with distinct chemical properties.
Uniqueness
Methyl 1-(ethylamino)cyclopropane-1-carboxylate is unique due to the presence of both the cyclopropane ring and the ethylamino group. This combination imparts specific reactivity and potential applications that are not observed in other similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl 1-(ethylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-8-7(4-5-7)6(9)10-2/h8H,3-5H2,1-2H3 |
InChI-Schlüssel |
VWOMEMBBGYBUAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1(CC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



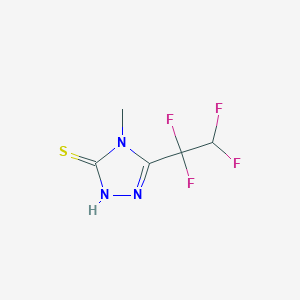

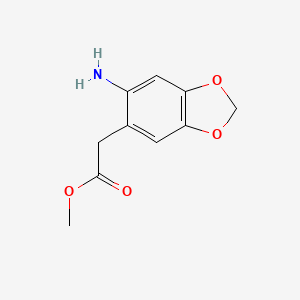
![5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B13161125.png)
amine](/img/structure/B13161128.png)

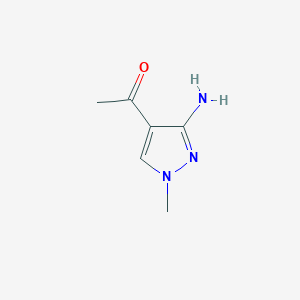
![N-[1-(Aminomethyl)cyclopropyl]butanamide](/img/structure/B13161151.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)
![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)

